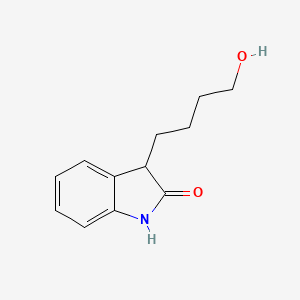![molecular formula C15H18N2O2 B2411011 N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2202365-67-9](/img/structure/B2411011.png)
N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the indole derivative with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced forms of the compound with hydrogenated double bonds.
Substitution: Alkylated derivatives at the indole nitrogen.
Scientific Research Applications
N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[2-(3-hydroxy-2-oxo-2,3-dihydroindol-3-yl)-ethyl]acetamide: Similar structure with a hydroxy group instead of a methyl group.
N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide: Similar structure with an acetamide group instead of a prop-2-enamide group.
Uniqueness
N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
N-methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-14(18)16(3)10-15(19)17-9-11(2)12-7-5-6-8-13(12)17/h4-8,11H,1,9-10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUASOVNOPEMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)CN(C)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)

![4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene](/img/structure/B2410936.png)
![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)






